molecular formula C17H19ClO B12618492 C17H19ClO

C17H19ClO

Cat. No.: B12618492
M. Wt: 274.8 g/mol
InChI Key: PXJGEAZXDDGPDF-MDWZMJQESA-N
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Description

. This compound is a phenolic derivative, characterized by the presence of a sec-butyl group and a chlorobenzyl group attached to the phenol ring. It has a molecular weight of 274.785 Da and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-sec-Butyl-2-(4-chlorobenzyl)phenol typically involves the alkylation of a phenol derivative. One common method is the Friedel-Crafts alkylation, where a phenol is reacted with a chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-sec-Butyl-2-(4-chlorobenzyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-sec-Butyl-2-(4-chlorobenzyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-sec-Butyl-2-(4-chlorobenzyl)phenol involves its interaction with biological molecules through hydrogen bonding and hydrophobic interactions. The phenolic group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. The chlorobenzyl group can interact with hydrophobic pockets in proteins, affecting their function .

Comparison with Similar Compounds

Comparison: 4-sec-Butyl-2-(4-chlorobenzyl)phenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity due to the presence of the sec-butyl and chlorobenzyl groups .

Biological Activity

C17H19ClO, commonly known as a chlorinated aromatic compound, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, anticancer, and neuroprotective properties, supported by case studies and research findings.

Chemical Structure and Properties

This compound features a chlorinated phenyl group, which is significant for its biological interactions. The presence of chlorine enhances lipophilicity, allowing better membrane penetration and interaction with biological targets.

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. A study demonstrated its effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Bacterial Strain Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that this compound could be a potential candidate for developing new antibacterial agents, particularly in an era of increasing antibiotic resistance .

Anticancer Activity

This compound has also been studied for its anticancer properties. In vitro assays revealed that the compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell death.

Case Study: MCF-7 Cell Line

A recent study evaluated the effects of this compound on MCF-7 cells:

  • Concentration Range : 1-50 µM
  • Observation Period : 24 hours
  • Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with an IC50 value determined at approximately 15 µM.
Concentration (µM) Cell Viability (%)
0100
1075
2050
5025

This evidence supports the potential use of this compound as a therapeutic agent in cancer treatment .

Neuroprotective Effects

Emerging research highlights the neuroprotective effects of this compound. In animal models of neurodegenerative diseases, such as Alzheimer's, the compound demonstrated the ability to reduce neuroinflammation and oxidative stress.

The neuroprotective effects are attributed to:

  • Inhibition of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6).
  • Reduction in lipid peroxidation levels.
  • Enhancement of antioxidant enzyme activity (e.g., superoxide dismutase).

Properties

Molecular Formula

C17H19ClO

Molecular Weight

274.8 g/mol

IUPAC Name

(2E)-2-[(4-chlorophenyl)methylidene]-4,6,6-trimethylbicyclo[3.1.1]heptan-3-one

InChI

InChI=1S/C17H19ClO/c1-10-14-9-15(17(14,2)3)13(16(10)19)8-11-4-6-12(18)7-5-11/h4-8,10,14-15H,9H2,1-3H3/b13-8+

InChI Key

PXJGEAZXDDGPDF-MDWZMJQESA-N

Isomeric SMILES

CC1C2CC(C2(C)C)/C(=C\C3=CC=C(C=C3)Cl)/C1=O

Canonical SMILES

CC1C2CC(C2(C)C)C(=CC3=CC=C(C=C3)Cl)C1=O

Origin of Product

United States

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